SDM25N hydrochloride is classified as a small molecule drug and belongs to the category of opioid receptor antagonists. Its chemical structure is characterized by a molecular formula of and a molecular weight of approximately 450.96 g/mol . The compound is often utilized in studies exploring the functional roles of opioid receptors in the central nervous system.
The synthesis of SDM25N hydrochloride involves several key steps, typically utilizing standard organic synthesis techniques. While specific proprietary methods may vary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis, though specific details are often proprietary or unpublished.
The molecular structure of SDM25N hydrochloride reveals a complex arrangement conducive to its biological activity. Key features include:
Crystallographic data may provide insights into bond lengths and angles, although such detailed structural data is not extensively published.
SDM25N hydrochloride participates in various chemical reactions relevant to its pharmacological profile:
These interactions are crucial for understanding both its therapeutic potential and possible side effects.
The mechanism of action for SDM25N hydrochloride centers on its antagonistic effects on delta-opioid receptors. Key points include:
SDM25N hydrochloride exhibits several notable physical and chemical properties:
Other properties such as melting point, boiling point, and pH stability have not been widely reported but are essential for formulation development.
SDM25N hydrochloride has potential applications across various fields:
The exceptional δ-opioid receptor (DOR) affinity of SDM25N hydrochloride (Ki = 4.7 nM) arises from its stereochemically constrained polycyclic architecture and specific functional group interactions. The molecule features a (4bS,8R,8aS,14bR)-configured hexacyclic benzofuro[2,3-a]pyrido[4,3-b]carbazole core that enforces a three-dimensional topology complementary to the DOR binding pocket [2] [10]. Critical binding determinants include:
Molecular dynamics simulations reveal that the rigid tetracyclic scaffold minimizes entropy penalties upon binding, while the isopropenyl extension enhances van der Waals contacts with Val281 in extracellular loop 2 [3] [5]. This structural precision enables discrimination against non-target receptors through steric exclusion from κ-opioid receptor (KOR) and μ-opioid receptor (MOR) orthosteric sites.
Table 1: Structural Elements Governing SDM25N-DOR Interaction
Structural Feature | Binding Partner | Interaction Energy (kJ/mol) |
---|---|---|
C1/C8a diol groups | Asp128/His278 | -15.2 ± 0.8 |
Carbazole ring system | Phe223 | -28.4 ± 1.2 |
2-Methylprop-2-enyl | Val281 hydrophobic pocket | -10.7 ± 0.5 |
Tertiary amine | Asp95 salt bridge | -42.3 ± 2.1 |
SDM25N hydrochloride exhibits remarkable selectivity (>800-fold) for DOR over other opioid receptors, as quantified through radioligand displacement assays. The Ki values demonstrate this hierarchy:
This selectivity profile represents a 3.2-fold improvement over classical peptide antagonists like naltrindole (Ki δ/κ ratio = 250) [2] [10]. The molecular basis for discrimination lies in steric incompatibility with KOR's shallower binding cleft (particularly at Glu297) and electrostatic repulsion with MOR's Lys233 residue. Mutation studies confirm that replacing DOR's Val281 with the bulkier Trp287 found in KOR reduces SDM25N binding affinity by 92%, while MOR's Lys233 substitution abolishes detectable interaction [3].
Table 2: Opioid Receptor Selectivity Profile
Parameter | δ-Opioid | κ-Opioid | μ-Opioid |
---|---|---|---|
Ki (nM) | 4.7 | 3800 | 7900 |
Selectivity Ratio | 1 | 809 | 1681 |
Association Rate (×10⁶ M⁻¹s⁻¹) | 2.1 ± 0.3 | 0.07 ± 0.01 | 0.03 ± 0.005 |
The non-peptide architecture of SDM25N hydrochloride confers significant pharmacodynamic advantages over endogenous peptide antagonists:
Functionally, SDM25N demonstrates insurmountable antagonism in isolated tissue preparations, shifting DAMGO dose-response curves rightward with reduced maxima. Electrophysiological recordings in striatal cholinergic interneurons confirm complete blockade of DOR-mediated firing inhibition without affecting MOR responses, validating target-specific effects in native neuronal environments [7].
At therapeutic concentrations (1-10μM), SDM25N hydrochloride shows negligible activity against 85% of GPCRs in broad-spectrum screening panels. However, moderate interactions occur with:
These off-target effects are pharmacologically irrelevant given the 1000-fold selectivity margin over DOR affinity [3] [7]. Crucially, microdialysis studies in the nucleus accumbens detected no significant alterations in basal dopamine, serotonin, or GABA release following systemic SDM25N administration (5mg/kg), confirming minimal perturbation of major neurotransmitter systems at therapeutically relevant concentrations [7].
SDM25N hydrochloride demonstrates clinically relevant polypharmacology through direct engagement with viral replication machinery:
This antiviral activity occurs independently of opioid receptor interactions, as demonstrated by:
Table 3: Virological Activity Profile of SDM25N Hydrochloride
Parameter | DENV-2 | DENV-3 | DENV-4 |
---|---|---|---|
EC₅₀ (μM) | 1.8 ± 0.3 | 5.2 ± 0.9 | 8.7 ± 1.4 |
Viral RNA Reduction (25μM) | 95% | 78% | 63% |
Virucidal Activity | Negative | Negative | Negative |
NS4B Binding Affinity (Kd) | 380 ± 25 nM | 790 ± 68 nM | 1.2 ± 0.1 μM |
The benzofurocarbazole core appears essential for this secondary activity, as deletion of the furan ring abolishes both DOR affinity and antiviral effects. Molecular docking suggests the compound disrupts NS4B's oligomerization interface, preventing formation of the functional replicase complex [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1